molecular formula C15H24F2OSi B8686540 3,4-Difluorophenoxytriisopropylsilane

3,4-Difluorophenoxytriisopropylsilane

Cat. No. B8686540
M. Wt: 286.43 g/mol
InChI Key: ITEAXUDGHMISIU-UHFFFAOYSA-N
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Patent
US09388161B2

Procedure details

Triisopropylsilyl chloride (166 mL, 961.5 mmol) was slowly added to a mixture of 3,4-difluorophenol (125 g, 961.5 mmol) and imidazole (65.4 g, 961.5 mmol) in N,N-dimethylformamide (500 mL), and the resulting solution stirred overnight at room temperature. The reaction mixture was diluted with water (1500 mL) and extracted with dichloromethane (3×300 mL). The combined organic layers washed with water (3×200 mL) and brine (2×200 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The residue was purified via column chromatography on silica gel (eluting with petroleum ether) to afford (3,4-difluorophenoxy)triisopropylsilane (220 g, 80%) as a colorless oil.
Quantity
166 mL
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
65.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([Si:4](Cl)([CH:8]([CH3:10])[CH3:9])[CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].[F:12][C:13]1[CH:14]=[C:15]([OH:20])[CH:16]=[CH:17][C:18]=1[F:19].N1C=CN=C1>CN(C)C=O.O>[F:12][C:13]1[CH:14]=[C:15]([CH:16]=[CH:17][C:18]=1[F:19])[O:20][Si:4]([CH:8]([CH3:10])[CH3:9])([CH:5]([CH3:7])[CH3:6])[CH:1]([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
166 mL
Type
reactant
Smiles
C(C)(C)[Si](C(C)C)(C(C)C)Cl
Name
Quantity
125 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)O
Name
Quantity
65.4 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×300 mL)
WASH
Type
WASH
Details
The combined organic layers washed with water (3×200 mL) and brine (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified via column chromatography on silica gel (eluting with petroleum ether)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(O[Si](C(C)C)(C(C)C)C(C)C)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 220 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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